(2,6-Dimethylmorpholin-4-yl)-(4-prop-2-enoxyphenyl)methanone
Description
(2,6-Dimethylmorpholin-4-yl)-(4-prop-2-enoxyphenyl)methanone is an organic compound characterized by the presence of an allyloxy group attached to a benzoyl moiety, which is further connected to a dimethylmorpholine ring
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-9-19-15-7-5-14(6-8-15)16(18)17-10-12(2)20-13(3)11-17/h4-8,12-13H,1,9-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYJZCLSXTZDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylmorpholin-4-yl)-(4-prop-2-enoxyphenyl)methanone typically involves the following steps:
Formation of the Allyloxybenzoyl Intermediate: This step involves the reaction of 4-hydroxybenzoyl chloride with allyl alcohol in the presence of a base such as pyridine to form 4-(allyloxy)benzoyl chloride.
Coupling with Dimethylmorpholine: The intermediate 4-(allyloxy)benzoyl chloride is then reacted with 2,6-dimethylmorpholine in the presence of a base like triethylamine to yield the final product, (2,6-Dimethylmorpholin-4-yl)-(4-prop-2-enoxyphenyl)methanone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylmorpholin-4-yl)-(4-prop-2-enoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-[4-(formyloxy)benzoyl]-2,6-dimethylmorpholine.
Reduction: Formation of 4-[4-(allyloxy)benzyl]-2,6-dimethylmorpholine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,6-Dimethylmorpholin-4-yl)-(4-prop-2-enoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(4-prop-2-enoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. The benzoyl moiety may also play a role in binding to target proteins, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(benzyloxy)benzoyl]-2,6-dimethylmorpholine
- 4-[4-(methoxy)benzoyl]-2,6-dimethylmorpholine
- 4-[4-(ethoxy)benzoyl]-2,6-dimethylmorpholine
Uniqueness
(2,6-Dimethylmorpholin-4-yl)-(4-prop-2-enoxyphenyl)methanone is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
